molecular formula C12H15N B100086 6-Phenylhexanenitrile CAS No. 17777-31-0

6-Phenylhexanenitrile

Cat. No. B100086
Key on ui cas rn: 17777-31-0
M. Wt: 173.25 g/mol
InChI Key: BSJKBXNHLQEFMG-UHFFFAOYSA-N
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Patent
US04554276

Procedure details

A solution of 50.0 g (.284 mole) of 6-bromocapronitrile in 550 ml of benzene was cooled to 5° C. and to this was added 77.3 g (.580 mole) of anhydrous aluminum chloride in portions over a 10 minute period. The ice bath was removed and the vigorously stirred mixture was warmed slowly to reflux. After 2 hours at reflux, the mixture was cooled to room temperature, then poured slowly into a mixture of 50 ml of concentrated hydrochloric acid and 250 ml of ice water. The layers were separated and the aqueous portion was extracted twice with 125 ml portions of ether. The combined organic extracts were washed with 100 ml of saturated sodium bicarbonate solution, 100 ml of saturated sodium chloride solution, then dried over sodium sulfate, filtered, and evaporated leaving 53 g of a crude red/brown oil. Distillation under reduced pressure afforded 42.4 g (86%) of the nitrile as a pale yellow oil, bp 136°-140° C./2.5 mm of Hg.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
reactant
Reaction Step One
Quantity
77.3 g
Type
reactant
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]#[N:8].[Cl-].[Al+3].[Cl-].[Cl-].[CH:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[C:13]1([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]#[N:8])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrCCCCCC#N
Name
Quantity
550 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
77.3 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the vigorously stirred mixture was warmed slowly
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 2 hours at reflux
Duration
2 h
ADDITION
Type
ADDITION
Details
poured slowly into a mixture of 50 ml of concentrated hydrochloric acid and 250 ml of ice water
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous portion was extracted twice with 125 ml portions of ether
WASH
Type
WASH
Details
The combined organic extracts were washed with 100 ml of saturated sodium bicarbonate solution, 100 ml of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
leaving 53 g of a crude red/brown oil
DISTILLATION
Type
DISTILLATION
Details
Distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCCCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 42.4 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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